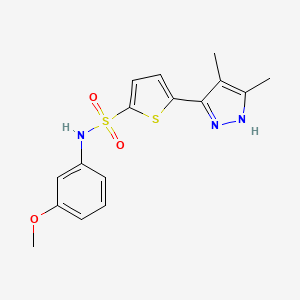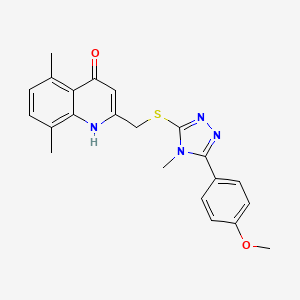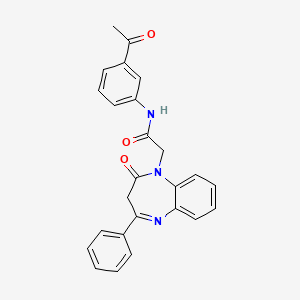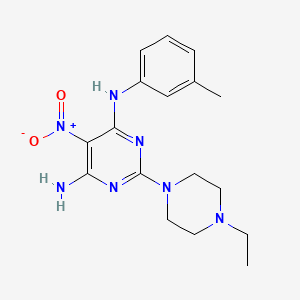![molecular formula C21H19ClN6OS B11263871 N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11263871.png)
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, so let’s break it downtolfenamic acid . Tolfenamic acid is used primarily for relieving migraine pain and exhibits anticancer activity . Now, let’s explore its synthesis and properties.
Métodos De Preparación
Synthesis:: Tolfenamic acid can be synthesized via various routes. One common method involves reacting anthranilic acid with 3-chloro-2-methylphenylamine to form an intermediate. This intermediate then undergoes cyclization with thionyl chloride to yield the desired compound. The reaction conditions typically involve refluxing the reactants in suitable solvents .
Industrial Production:: Industrial production methods may vary, but the synthetic route mentioned above serves as a foundation for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Análisis De Reacciones Químicas
Reactivity:: Tolfenamic acid participates in several chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substituent modifications occur at various positions.
Amide Hydrolysis: Hydrolysis of the amide bond is feasible.
Thionyl Chloride (SOCl₂): Used for cyclization.
Hydrogen Peroxide (H₂O₂): Employed in oxidation reactions.
Metal Hydrides (e.g., LiAlH₄): Useful for reduction.
Major Products:: The primary product is tolfenamic acid itself. By controlling reaction conditions, it’s possible to obtain derivatives with modified substituents.
Aplicaciones Científicas De Investigación
Tolfenamic acid finds applications in various fields:
Chemistry: As a versatile building block for designing new compounds.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Studied for its anti-inflammatory properties.
Industry: Used in pharmaceutical formulations.
Mecanismo De Acción
Tolfenamic acid inhibits cyclooxygenase (COX), preventing prostaglandin synthesis. It exerts its effects by modulating inflammatory responses and pain pathways.
Comparación Con Compuestos Similares
Tolfenamic acid stands out due to its unique structure and diverse applications. Similar compounds include other NSAIDs like diclofenac and mefenamic acid.
Propiedades
Fórmula molecular |
C21H19ClN6OS |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H19ClN6OS/c1-11-5-7-15(9-13(11)3)20(29)24-21-23-19(26-30-21)18-14(4)28(27-25-18)17-10-16(22)8-6-12(17)2/h5-10H,1-4H3,(H,23,24,26,29) |
Clave InChI |
JVEWGGUROANGPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11263799.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B11263812.png)
![Methyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11263818.png)

![5-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11263830.png)

![N-(2-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11263843.png)
![ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate](/img/structure/B11263844.png)
![3-[4-(3-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11263847.png)
![2,3-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263850.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11263855.png)

![N-(3-Chlorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11263869.png)
